molecular formula C10H20O3S B14612601 (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol CAS No. 60861-07-6

(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol

Cat. No.: B14612601
CAS No.: 60861-07-6
M. Wt: 220.33 g/mol
InChI Key: JBCSMCYJZZLIHF-RKDXNWHRSA-N
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Description

(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol is a chiral compound with a unique structure that includes a cyclohexane ring substituted with a hydroxyl group and a sulfanyl group attached to a dimethoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with a suitable thiol reagent, followed by the introduction of the dimethoxyethyl group. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexanone.

    Reduction: Formation of (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexane.

    Substitution: Formation of various substituted cyclohexanols depending on the nucleophile used.

Scientific Research Applications

(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.

    (1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexane: Lacks the hydroxyl group, making it less polar.

    (1R,2R)-2-[(2,2-Dimethoxyethyl)thio]cyclohexan-1-ol: Similar but with a thioether linkage instead of a sulfanyl group.

Uniqueness

(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol is unique due to its combination of a chiral center, a hydroxyl group, and a sulfanyl group attached to a dimethoxyethyl chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.

Properties

CAS No.

60861-07-6

Molecular Formula

C10H20O3S

Molecular Weight

220.33 g/mol

IUPAC Name

(1R,2R)-2-(2,2-dimethoxyethylsulfanyl)cyclohexan-1-ol

InChI

InChI=1S/C10H20O3S/c1-12-10(13-2)7-14-9-6-4-3-5-8(9)11/h8-11H,3-7H2,1-2H3/t8-,9-/m1/s1

InChI Key

JBCSMCYJZZLIHF-RKDXNWHRSA-N

Isomeric SMILES

COC(CS[C@@H]1CCCC[C@H]1O)OC

Canonical SMILES

COC(CSC1CCCCC1O)OC

Origin of Product

United States

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